molecular formula C8H10N2O3 B8343011 2-Amino-6-methoxymethylnicotinic acid

2-Amino-6-methoxymethylnicotinic acid

Cat. No. B8343011
M. Wt: 182.18 g/mol
InChI Key: JKOIDZWCYZVKTN-UHFFFAOYSA-N
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Patent
US07932272B2

Procedure details

Lithium hydroxide monohydrate (1.2 g, 29 mmol) was added to a mixture of 2-amino-6-methoxymethyl-nicotinic acid methyl ester described in Preparation Example A-10 (2.9 g, 15 mmol), tetrahydrofuran (30 mL), methanol (7.5 mL), and water (7.5 mL), which was then stirred overnight at room temperature. Acetic acid (1.7 mL, 29 mmol) was added to the reaction solution and the solvent was evaporated in vacuo. After filtration using silica gel (methanol/ethyl acetate=1/3) and the solvent was evaporated in vacuo, the residue was washed with water, and the title compound (2.1 g, 12 mmol, 80%) was obtained as a pale yellow solid.
Name
Lithium hydroxide monohydrate
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
7.5 mL
Type
solvent
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
80%

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C[O:5][C:6](=[O:17])[C:7]1[CH:12]=[CH:11][C:10]([CH2:13][O:14][CH3:15])=[N:9][C:8]=1[NH2:16].O1CCCC1.C(O)(=O)C>O.CO>[NH2:16][C:8]1[N:9]=[C:10]([CH2:13][O:14][CH3:15])[CH:11]=[CH:12][C:7]=1[C:6]([OH:17])=[O:5] |f:0.1.2|

Inputs

Step One
Name
Lithium hydroxide monohydrate
Quantity
1.2 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=C(N=C(C=C1)COC)N)=O
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
1.7 mL
Type
reactant
Smiles
C(C)(=O)O
Step Four
Name
Quantity
7.5 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
7.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was then stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated in vacuo
WASH
Type
WASH
Details
the residue was washed with water

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=CC(=N1)COC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 12 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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